molecular formula C28H28N6O2S B11614688 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B11614688
M. Wt: 512.6 g/mol
InChI Key: KBCGARUWQCWYEO-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzenesulfonamide derivative featuring a benzimidazole core linked to a methyl-substituted benzene ring and a phthalazine moiety modified with a piperidine group. Its synthesis likely involves multi-step coupling reactions, as seen in analogous benzimidazole derivatives .

Properties

Molecular Formula

C28H28N6O2S

Molecular Weight

512.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C28H28N6O2S/c1-19-13-14-20(17-25(19)37(35,36)29-18-26-30-23-11-5-6-12-24(23)31-26)27-21-9-3-4-10-22(21)28(33-32-27)34-15-7-2-8-16-34/h3-6,9-14,17,29H,2,7-8,15-16,18H2,1H3,(H,30,31)

InChI Key

KBCGARUWQCWYEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide typically involves multiple steps, starting from the basic building blocks of benzimidazole and phthalazine derivatives. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to mimic purine structures, allowing it to bind to nucleotide-binding sites on proteins . This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzimidazole-based analogs synthesized in recent studies. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name/ID Core Structure Substituents/Modifications Functional Relevance
Target Compound Benzimidazole + Phthalazine - Sulfonamide group
- Piperidine-phthalazine
- Methylbenzene linkage
Enhanced solubility (sulfonamide), potential kinase inhibition (phthalazine-piperidine)
Compound 2 (N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline) Benzimidazole + Indole - Chloro-substituted benzimidazole
- Indole-methyl bridge
Antimicrobial activity (chloro group enhances lipophilicity)
Compound 11 (3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one) Benzimidazole + Thiazolidinone - Dual chloro groups
- Thiazolidinone ring
Anticancer potential (thiazolidinone modulates cell cycle)
Compound 4 (N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide) Benzimidazole + Acetamide - Chloro-substituted benzimidazole
- Acetamide side chain
Improved metabolic stability (amide bond)

Key Observations :

Sulfonamide vs. Amide/Thiazolidinone: The sulfonamide group in the target compound may confer superior aqueous solubility compared to the acetamide (Compound 4) or thiazolidinone (Compound 11) groups, which are more lipophilic .

Piperidine-Phthalazine vs. In contrast, chloro substituents (e.g., Compounds 2, 11) improve membrane permeability but may limit target specificity .

Benzimidazole Linkage: The methylbenzene linkage in the target compound differs from the indole (Compound 2) or thiazolidinone (Compound 11) bridges, which could alter conformational flexibility and steric interactions.

Spectroscopic and Pharmacokinetic Comparisons

Table 2: Spectroscopic Data Highlights

Compound FTIR Peaks (cm⁻¹) ¹H NMR Features (DMSO-d6)
Target -NH (~3400), -SO₂ (~1350, 1150) (hypothesized) Aromatic protons (δ 7.2–8.5), piperidine CH₂ (δ 1.5–2.5)
Compound 2 -NH (3320), -C=N (1615), -C-Cl (750) Indole protons (δ 6.8–7.4), benzimidazole NH (δ 12.1)
Compound 11 -C=O (1680), -C-Cl (740) Thiazolidinone CH₂ (δ 3.1–3.4), aromatic Cl (δ 7.3–7.6)
  • Pharmacokinetic Insights : The piperidine group in the target compound may improve blood-brain barrier penetration compared to chloro-substituted analogs (e.g., Compound 2), which are more likely to accumulate in peripheral tissues .

Research Findings and Limitations

  • Gaps : Empirical studies comparing the target compound’s binding affinity, selectivity, and toxicity with its analogs are lacking.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The piperidinyl and phthalazinyl groups contribute to its pharmacological profile, enhancing solubility and bioactivity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit promising antitumor properties. For instance, compounds derived from benzimidazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line IC50 (µM) Compound Tested
A549 (Lung Cancer)6.26 ± 0.33N-(1H-benzimidazol-2-ylmethyl)-2-methyl...
HCC827 (Lung Cancer)6.48 ± 0.11N-(1H-benzimidazol-2-ylmethyl)-2-methyl...
MRC-5 (Normal Fibroblast)>20N-(1H-benzimidazol-2-ylmethyl)-2-methyl...

These results indicate that while the compound exhibits strong activity against cancer cells, it also affects normal cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

The mechanism of action for this compound appears to involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit proliferation in lung cancer cell lines through interference with critical signaling pathways.
  • Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Impact on Cell Cycle : It may also affect cell cycle progression, contributing to its antitumor efficacy.

Case Studies

A notable study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines using both two-dimensional and three-dimensional assays. The results indicated that while some compounds were highly effective in two-dimensional cultures, their efficacy diminished in three-dimensional environments, highlighting the complexity of tumor microenvironments .

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